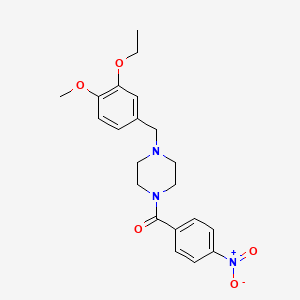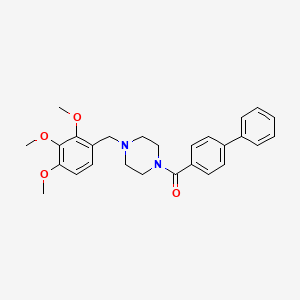
1-(4-biphenylylcarbonyl)-4-(2,3,4-trimethoxybenzyl)piperazine
Overview
Description
1-(4-biphenylylcarbonyl)-4-(2,3,4-trimethoxybenzyl)piperazine, also known as BCTP, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This compound has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of 1-(4-biphenylylcarbonyl)-4-(2,3,4-trimethoxybenzyl)piperazine involves the selective antagonism of mGluR1, which is a G protein-coupled receptor that modulates glutamatergic neurotransmission. By blocking the activation of mGluR1, this compound reduces the release of glutamate and modulates the activity of other neurotransmitter systems, such as dopamine and serotonin.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the modulation of glutamate release, the improvement of cognitive and behavioral deficits, and the reduction of anxiety and depression-like behaviors. This compound has also been shown to modulate the activity of other neurotransmitter systems, such as dopamine and serotonin.
Advantages and Limitations for Lab Experiments
1-(4-biphenylylcarbonyl)-4-(2,3,4-trimethoxybenzyl)piperazine has several advantages for lab experiments, including its high selectivity and potency for mGluR1, its well-characterized pharmacology, and its ability to modulate glutamatergic neurotransmission. However, this compound also has some limitations, such as its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research and development of 1-(4-biphenylylcarbonyl)-4-(2,3,4-trimethoxybenzyl)piperazine, including the optimization of its pharmacokinetics and bioavailability, the exploration of its potential therapeutic applications in other neurological and psychiatric disorders, and the development of new analogs and derivatives with improved potency and selectivity for mGluR1.
Conclusion
In conclusion, this compound is a selective antagonist of mGluR1 that has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders. The synthesis method of this compound has been optimized to achieve high yields and purity. This compound modulates glutamatergic neurotransmission and has several biochemical and physiological effects. Although this compound has some limitations, it has several advantages for lab experiments. There are several future directions for the research and development of this compound, including the optimization of its pharmacokinetics and bioavailability and the exploration of its potential therapeutic applications in other disorders.
Scientific Research Applications
1-(4-biphenylylcarbonyl)-4-(2,3,4-trimethoxybenzyl)piperazine has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders, such as anxiety, depression, schizophrenia, and addiction. The selective antagonism of mGluR1 by this compound has been shown to modulate glutamatergic neurotransmission and improve cognitive and behavioral deficits associated with these disorders.
properties
IUPAC Name |
(4-phenylphenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O4/c1-31-24-14-13-23(25(32-2)26(24)33-3)19-28-15-17-29(18-16-28)27(30)22-11-9-21(10-12-22)20-7-5-4-6-8-20/h4-14H,15-19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMRJALIRCKUGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-naphthyloxy)acetyl]-4-(4-nitrobenzoyl)piperazine](/img/structure/B3467309.png)

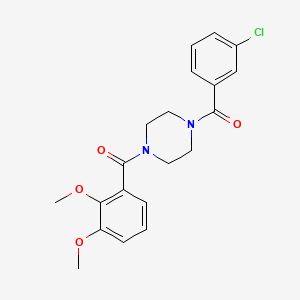
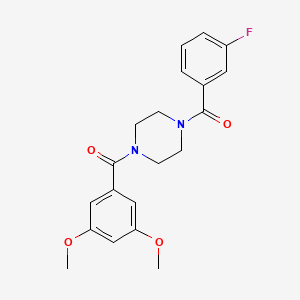
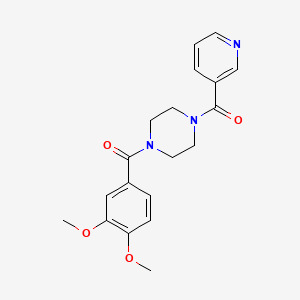
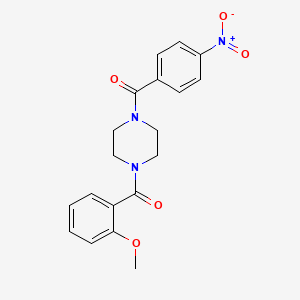
![1-[(4-chlorophenyl)sulfonyl]-4-(2-fluorobenzoyl)piperazine](/img/structure/B3467349.png)
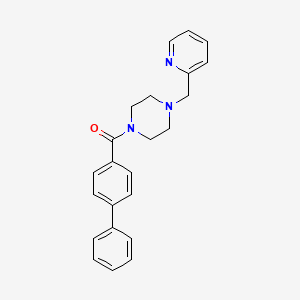
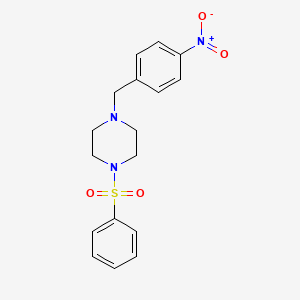
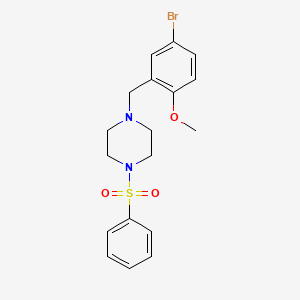
![3-{[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B3467372.png)
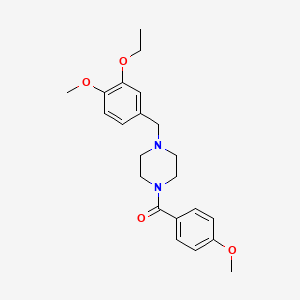
![1-[4-(methylthio)benzyl]-4-(phenylsulfonyl)piperazine](/img/structure/B3467391.png)
